molecular formula C8H12N2OS B12884493 3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12884493
M. Wt: 184.26 g/mol
InChI Key: UZOWYCDFPJQBJY-UHFFFAOYSA-N
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Description

3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of nitrogen, oxygen, and sulfur atoms within its structure. This compound belongs to the isoxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method includes the reaction of α,β-acetylenic oximes with a suitable alkyne in the presence of a catalyst such as AuCl3 . Another approach involves the use of nitrile oxides generated in situ from oximes and chlorinating agents, followed by cycloaddition with alkenes .

Industrial Production Methods

Industrial production of this compound may leverage metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. For instance, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot synthesis of isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoxazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a five-membered ring containing nitrogen and oxygen.

    Thiazole: Similar structure but contains sulfur instead of oxygen.

    Oxazole: Contains oxygen and nitrogen in a five-membered ring but lacks the sulfur atom.

Uniqueness

3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to the presence of a methylthioethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and bioactivity compared to other isoxazole derivatives .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

3-(2-methylsulfanylethyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C8H12N2OS/c1-12-5-3-7-6-2-4-9-8(6)11-10-7/h9H,2-5H2,1H3

InChI Key

UZOWYCDFPJQBJY-UHFFFAOYSA-N

Canonical SMILES

CSCCC1=NOC2=C1CCN2

Origin of Product

United States

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